molecular formula C21H27N5 B6435647 4-{[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile CAS No. 2548984-67-2

4-{[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile

Cat. No.: B6435647
CAS No.: 2548984-67-2
M. Wt: 349.5 g/mol
InChI Key: FHHDPFTZVLVCOM-UHFFFAOYSA-N
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Description

4-{[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile is a complex organic compound featuring a piperazine ring substituted with a pyrimidine derivative and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile typically involves multiple steps:

    Formation of the Pyrimidine Derivative: The initial step involves synthesizing the 6-tert-butyl-2-methylpyrimidine. This can be achieved through a condensation reaction between tert-butyl acetoacetate and guanidine under acidic conditions.

    Piperazine Substitution: The pyrimidine derivative is then reacted with piperazine in the presence of a suitable base, such as sodium hydride, to form the piperazine-substituted pyrimidine.

    Benzonitrile Coupling: The final step involves coupling the piperazine derivative with 4-chloromethylbenzonitrile under basic conditions, typically using potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The benzonitrile group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The compound’s mechanism of action is primarily through its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and pyrimidine moiety are known to interact with various biological targets, potentially modulating their activity. This interaction can influence signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzamide
  • 4-{[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl}phenol

Uniqueness

Compared to similar compounds, 4-{[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity. The presence of the benzonitrile group, in particular, can influence its binding affinity and selectivity towards certain biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

4-[[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5/c1-16-23-19(21(2,3)4)13-20(24-16)26-11-9-25(10-12-26)15-18-7-5-17(14-22)6-8-18/h5-8,13H,9-12,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHDPFTZVLVCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)C#N)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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